1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine
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Overview
Description
1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine is a chemical compound with the molecular formula C13H14BrN5 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a bromophenyl group, a dimethylpyrimidinyl group, and a guanidine group . The exact arrangement of these groups in the molecule can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Scientific Research Applications
Guanidine Compounds in Medicinal Chemistry
Guanidine derivatives have been acknowledged for their significant pharmacological properties and therapeutic applications. They are a class of compounds that have been utilized for treating a wide spectrum of diseases due to their diverse chemical, biochemical, and pharmacological properties. Guanidine-containing molecules, including cyclic analogs and derivatives, have shown promising biological activity across various therapeutic domains, such as central nervous system disorders, anti-inflammatory agents, and chemotherapeutic agents, among others (Sączewski & Balewski, 2009).
Pyrimidine Derivatives in Drug Development
Pyrimidine is an aromatic heterocyclic organic compound with a wide range of pharmacological effects, including antiviral, antibacterial, antifungal, and anti-inflammatory activities. Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidine derivatives highlight their potential in drug development. These compounds exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators. This suggests that pyrimidine derivatives could serve as a promising scaffold for developing new biologically active compounds with desired pharmacological activities (Rashid et al., 2021).
Mechanism of Action
The mechanism of action of 1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine is not specified in the available literature. As a research compound, it may be used to study a variety of biological processes, but its specific effects would depend on the context in which it is used.
Safety and Hazards
As a research compound, 1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine should be handled with care. It is not intended for human or veterinary use. Specific safety and hazard information should be provided by the supplier and can typically be found in the material safety data sheet (MSDS) for the compound .
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUHFKCLPVNXFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936243 |
Source
|
Record name | N-(4-Bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16018-66-9 |
Source
|
Record name | Guanidine, 1-(p-bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.